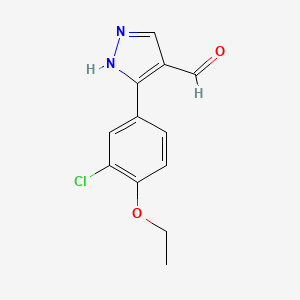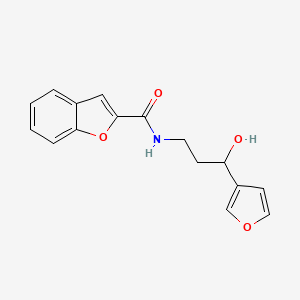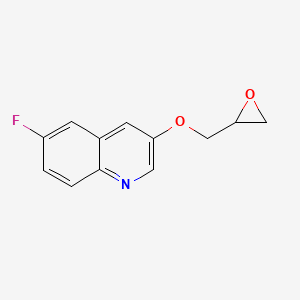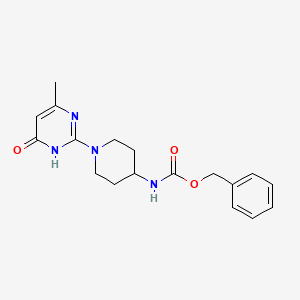![molecular formula C26H22ClF2N3O3S B2556503 3-[(3-chlorophenyl)sulfonyl]-6-fluoro-7-[4-(4-fluorophenyl)piperazin-1-yl]-1-methylquinolin-4(1H)-one CAS No. 892756-64-8](/img/structure/B2556503.png)
3-[(3-chlorophenyl)sulfonyl]-6-fluoro-7-[4-(4-fluorophenyl)piperazin-1-yl]-1-methylquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a sulfonyl group, a fluorophenyl group, a piperazine ring, and a quinolinone structure. These functional groups could potentially contribute to the compound’s physical, chemical, and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For example, the piperazine ring could be formed through a reaction known as ring closure, while the sulfonyl and fluorophenyl groups could be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. The piperazine ring, for instance, is a six-membered ring containing two nitrogen atoms, which could potentially participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the sulfonyl, fluorophenyl, and piperazine groups. For instance, the sulfonyl group could potentially undergo substitution reactions, while the piperazine ring might be susceptible to reactions involving the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl and fluorophenyl groups could affect its polarity and solubility, while the piperazine ring could influence its boiling and melting points .Applications De Recherche Scientifique
Antibacterial Applications
Research has demonstrated that quinoline and its derivatives, particularly those with modifications at certain positions, exhibit broad antibacterial properties. For instance, 1,4-dihydroquinoline derivatives have been identified as potent antibacterial agents against experimental infections, suggesting the potential of quinoline compounds in treating systemic infections (Goueffon, Montay, Roquet, & Pesson, 1981). This indicates that compounds structurally similar to "3-[(3-chlorophenyl)sulfonyl]-6-fluoro-7-[4-(4-fluorophenyl)piperazin-1-yl]-1-methylquinolin-4(1H)-one" could be explored for antibacterial applications.
Anticancer Activities
Quinoline derivatives have been explored for their potential in cancer treatment. A study on 4-aminoquinoline derivatives using a hybrid pharmacophore approach showed significant cytotoxicity against breast tumor cell lines, highlighting the cancer cell-killing effects of these compounds. One compound, in particular, demonstrated efficacy across a broad range of cancers and showed lower toxicity towards normal cells, suggesting a promising direction for anticancer agent development (Solomon, Pundir, & Lee, 2019).
Photochemical Studies
The photochemistry of quinolone derivatives like ciprofloxacin has been studied, revealing low-efficiency substitution reactions under irradiation in water. These studies provide insights into the photostability and photo-induced reactions of quinolone compounds, which could have implications for their stability and behavior under light exposure (Mella, Fasani, & Albini, 2001).
Orientations Futures
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could potentially lead to the discovery of new applications for this compound in areas such as medicinal chemistry .
Propriétés
IUPAC Name |
3-(3-chlorophenyl)sulfonyl-6-fluoro-7-[4-(4-fluorophenyl)piperazin-1-yl]-1-methylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClF2N3O3S/c1-30-16-25(36(34,35)20-4-2-3-17(27)13-20)26(33)21-14-22(29)24(15-23(21)30)32-11-9-31(10-12-32)19-7-5-18(28)6-8-19/h2-8,13-16H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTMZNCROOECAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C4=CC=C(C=C4)F)F)S(=O)(=O)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClF2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-hydroxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2556420.png)
![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-Amino-2-[3-(2,6-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2556425.png)
![N-benzyl-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2556426.png)
![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)benzamide](/img/structure/B2556427.png)
![N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2556429.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3,4-dihydroxyphenyl)-8-methyl-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2556432.png)

![Methyl 3-(2-(phenylsulfonyl)acetamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2556435.png)


![Methyl 4-((9-(2-methoxyethyl)-4-oxo-2-(trifluoromethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2556442.png)